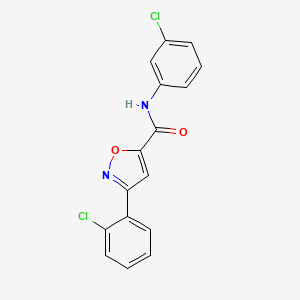
3-(2-chlorophenyl)-N-(3-chlorophenyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(3-chlorophenyl)-1,2-oxazole-5-carboxamide (3CPCOX) is a heterocyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a colorless crystalline powder that is insoluble in water, but soluble in organic solvents. 3CPCOX has been shown to have interesting properties that make it an attractive target for further research and development.
Aplicaciones Científicas De Investigación
Activated Carboxylates from Oxazoles
Oxazoles, similar to "3-(2-chlorophenyl)-N-(3-chlorophenyl)-1,2-oxazole-5-carboxamide," are used as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can undergo selective nucleophilic attack, facilitating the synthesis of macrolides such as recifeiolide and curvularin. This application highlights the potential of oxazole derivatives in complex organic syntheses and drug discovery (Wasserman et al., 1981).
Antitumor Applications
Specific derivatives of imidazotetrazines, which share structural similarities with oxazole compounds, have been found to have antitumor activities. These compounds, through their unique chemical structures, can act as prodrugs, modifying to engage in cellular processes that inhibit tumor growth (Stevens et al., 1984).
Antimicrobial Agents
Compounds with a chlorophenyl and oxazole structure have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies suggest the potential of chlorophenyl-oxazole derivatives in developing new antimicrobial agents to combat various bacterial and fungal infections (Desai et al., 2011).
Monoamine Oxidase Inhibitors
Indazole and indole carboxamides, structurally related to oxazoles, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). This finding opens avenues for the development of new therapeutic agents targeting neurological disorders such as depression and Parkinson's disease (Tzvetkov et al., 2014).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(3-chlorophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-4-3-5-11(8-10)19-16(21)15-9-14(20-22-15)12-6-1-2-7-13(12)18/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLONOUSAQZALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



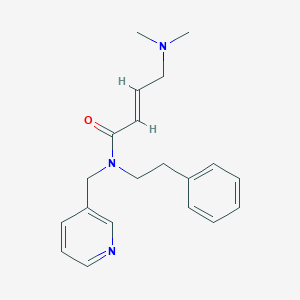
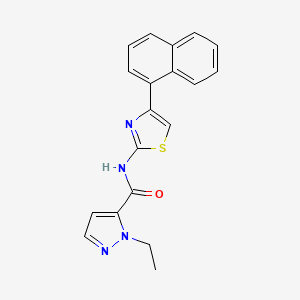
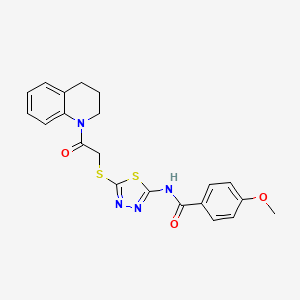
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
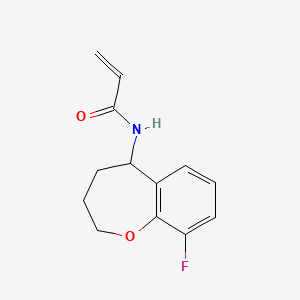
![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)
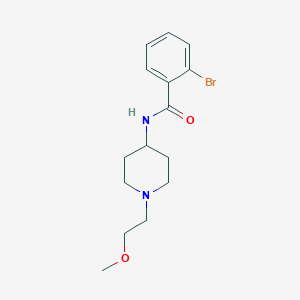
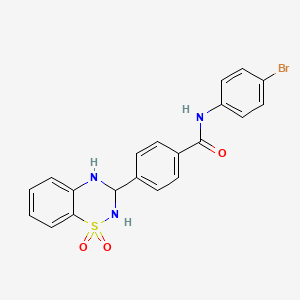
![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)
![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)
